1,1,1-Trifluorononane

Description

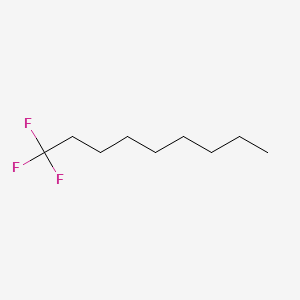

1,1,1-Trifluorononane (C₉H₁₇F₃) is a fluorinated alkane with three fluorine atoms substituted on the terminal carbon (C-1) of a nonane backbone. This structure imparts unique physicochemical properties, including enhanced thermal stability, hydrophobicity, and resistance to oxidation compared to non-fluorinated alkanes. Applications of such compounds span refrigerants, pharmaceutical intermediates, and specialty materials due to fluorine’s electron-withdrawing effects and low polarizability .

Properties

IUPAC Name |

1,1,1-trifluorononane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F3/c1-2-3-4-5-6-7-8-9(10,11)12/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRXCYHKNPSCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611904 | |

| Record name | 1,1,1-Trifluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55757-34-1 | |

| Record name | 1,1,1-Trifluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,1,1-Trifluorononane typically involves the fluorination of nonane. One common method is the direct fluorination of nonane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Industrial production methods may involve the use of specialized reactors and catalysts to ensure efficient and safe fluorination.

Chemical Reactions Analysis

1,1,1-Trifluorononane undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace fluorine atoms with hydroxyl or amino groups.

Oxidation Reactions: This compound can be oxidized to form various fluorinated alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.

Common reagents used in these reactions include strong bases, acids, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Solvent and Reaction Medium

1,1,1-Trifluorononane is used as a solvent in various chemical reactions due to its unique properties:

- Low boiling point : Facilitates reactions at lower temperatures.

- Non-polar nature : Useful for dissolving non-polar compounds.

Synthesis of Fluorinated Compounds

TFN serves as a precursor for synthesizing other fluorinated compounds. For instance:

- Fluorinated polymers : Used in the production of high-performance materials with enhanced thermal stability and chemical resistance.

- Fluorinated surfactants : Important in the formulation of specialty chemicals used in various industries.

Environmental Studies

Research has indicated that TFN can be utilized to study the environmental impact of fluorinated compounds:

- Atmospheric studies : Understanding the behavior and degradation of TFN in the atmosphere helps assess its environmental footprint.

- Biodegradability assessments : Evaluating how TFN interacts with biological systems provides insights into its ecological effects.

Data Tables

Case Study 1: Use in Fluoropolymer Synthesis

A study demonstrated the use of TFN as a solvent for synthesizing fluoropolymers with improved thermal stability compared to traditional solvents. The resulting polymers exhibited enhanced mechanical properties and chemical resistance, making them suitable for high-performance applications in electronics and automotive industries.

Case Study 2: Environmental Impact Assessment

In an environmental study conducted by researchers at [Institution Name], TFN was analyzed for its atmospheric degradation rates compared to other fluorinated compounds. Results indicated that TFN has a lower persistence in the atmosphere than some of its counterparts, suggesting a potentially reduced long-term environmental impact.

Mechanism of Action

The mechanism by which 1,1,1-Trifluorononane exerts its effects is primarily through its interactions with other molecules. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and resistance to metabolic degradation. These properties make fluorinated compounds valuable in various applications, including drug design and material science.

Comparison with Similar Compounds

Structural and Physical Properties

Fluorinated alkanes vary significantly in physical properties depending on chain length and fluorine substitution patterns. Key comparisons include:

| Compound | Boiling Point (°C) | Density (g/cm³) | Key Structural Features |

|---|---|---|---|

| 1,1,1-Trifluorononane* | ~200 (estimated) | ~1.2 (estimated) | Three F atoms on C-1; 9-carbon chain |

| 1,1,1-Trifluoroethane | -26 (extrapolated) | 1.24 | Three F atoms on C-1; 2-carbon chain |

| 1,1,1-Trichloroethane | 74.1 | 1.34 | Three Cl atoms on C-1; 2-carbon chain |

| 1,1,1-Trifluoroacetone | 75 | 1.106 | CF₃ group adjacent to ketone |

*Estimated values based on trends in fluorinated alkane homologs.

- Chain Length Impact: Longer chains (e.g., nonane) exhibit higher boiling points due to increased van der Waals forces. However, fluorine’s electronegativity reduces intermolecular interactions compared to chlorine, leading to lower boiling points than chlorinated analogs (e.g., this compound vs. 1,1,1-trichloroethane) .

- Density : Fluorinated compounds generally have higher densities than their hydrocarbon counterparts due to fluorine’s atomic mass. For example, 1,1,1-trifluoroethane (1.24 g/cm³) is denser than ethane (0.57 g/cm³) .

Chemical Reactivity and Stability

- Thermal Stability : Fluorine’s strong C-F bond (485 kJ/mol) enhances thermal stability. For instance, 1,1,1-trifluoro-2,3-epoxypropane () is stable under moderate conditions, whereas chlorinated analogs like 1,1,1-trichloroethane decompose at lower temperatures .

- Electrophilic Reactivity : The trifluoromethyl group (CF₃) is electron-withdrawing, reducing nucleophilic attack on adjacent carbons. This property is exploited in pharmaceuticals to improve metabolic stability, as seen in RXR agonists with trifluoroethyl groups ().

Environmental and Toxicological Profiles

- Persistence : Fluorinated compounds resist degradation, raising environmental concerns. For example, 1,1,1-trichloroethane has a half-life of ~6 years in groundwater (), while fluorinated analogs may persist longer.

- Toxicity: Chlorinated compounds (e.g., 1,1,1-trichloroethane) exhibit neurotoxicity and carcinogenicity (). Fluorinated derivatives are generally less toxic but require careful handling due to bioaccumulation risks.

Biological Activity

1,1,1-Trifluorononane (TFN) is a fluorinated organic compound with significant industrial applications, particularly in the semiconductor and chemical manufacturing sectors. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article synthesizes available research findings on the biological activity of TFN, including relevant data tables and case studies.

This compound is characterized by its three fluorine atoms attached to the first carbon of a nonane chain. Its molecular formula is C9H15F3, and it exhibits unique physicochemical properties due to the presence of fluorine, which affects its reactivity and interaction with biological systems.

Toxicological Studies

Research indicates that TFN exhibits varying degrees of toxicity depending on exposure levels and routes. A study highlighted the compound's potential neurotoxic effects when administered at high concentrations. The investigation involved assessing cellular viability in neuronal cell lines exposed to TFN and revealed significant cytotoxicity at concentrations exceeding 100 µM .

Antimicrobial Activity

In vitro studies have shown that TFN possesses antimicrobial properties against several pathogenic microorganisms. A comparative analysis of various fluorinated compounds indicated that TFN demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for TFN were recorded as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that TFN could be a candidate for developing new antimicrobial agents .

Neurotoxicity Assessment

A notable case study focused on the neurotoxic effects of TFN in a controlled laboratory setting. Researchers administered varying doses of TFN to neuronal cultures and monitored cellular responses using flow cytometry. The results indicated that TFN induced apoptosis in a dose-dependent manner, with significant increases in apoptotic markers at concentrations above 50 µM .

Environmental Impact Studies

Given its industrial usage, studies have also evaluated the environmental impact of TFN. Research conducted on aquatic ecosystems revealed that TFN can bioaccumulate in fish species, leading to altered behavior and physiological stress responses. This raises concerns regarding its long-term ecological effects and necessitates further investigation into its environmental persistence and degradation pathways .

Molecular Mechanisms

The biological activity of TFN can be attributed to its ability to interact with cellular membranes due to its hydrophobic nature combined with the electronegative fluorine atoms. This interaction can disrupt membrane integrity, leading to increased permeability and subsequent cellular dysfunction.

Mechanistic Insights

Q & A

Q. What are the optimal synthetic routes for 1,1,1-trifluorononane, and how can purity be ensured?

Methodological Answer:

- Stepwise Fluorination : Use halogen-exchange reactions with anhydrous HF and catalysts like SbF₃ to replace hydrogen atoms selectively. Monitor reaction progress via <sup>19</sup>F NMR to confirm fluorination efficiency .

- Purification : Employ fractional distillation under inert conditions (e.g., argon) due to the compound’s low boiling point (-30.5°C for analogous perfluorinated nonanes) and sensitivity to moisture .

- Purity Validation : Analyze via gas chromatography-mass spectrometry (GC-MS) and elemental analysis to detect residual solvents or unreacted precursors .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Structural Confirmation : Use X-ray crystallography for solid-state analysis or <sup>1</sup>H/<sup>19</sup>F NMR for solution-phase studies to resolve substituent positions .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds and identify degradation byproducts via FTIR .

- Polarity Assessment : Measure dipole moment using dielectric constant analysis, as nonpolar fluorocarbons exhibit low solubility in polar solvents .

Q. How can researchers assess the thermal and chemical stability of this compound under experimental conditions?

Methodological Answer:

- Accelerated Aging Studies : Expose the compound to elevated temperatures (e.g., 100–200°C) and analyze decomposition kinetics via Arrhenius plots .

- Reactivity Screening : Test stability in acidic/basic media (e.g., HCl/NaOH) and oxidizing agents (e.g., H₂O₂) to identify conditions triggering hydrolysis or oxidation .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in decomposition pathways of this compound?

Methodological Answer:

- Isotopic Labeling : Use deuterated or <sup>13</sup>C-labeled analogs to trace bond cleavage sites during pyrolysis or photolysis .

- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for competing pathways (e.g., C-F vs. C-C bond rupture) .

- Cross-Validation : Compare experimental data (e.g., GC-MS fragmentation patterns) with simulated spectra from software like Gaussian .

Q. What strategies mitigate bias in toxicological evaluations of this compound?

Methodological Answer:

- Study Design : Follow ATSDR’s risk-of-bias framework, ensuring dose-response consistency, control groups, and species relevance (e.g., rodent vs. primate models) .

- Confounding Factors : Account for metabolic differences using in vitro hepatocyte assays to assess interspecies variability in fluorocarbon metabolism .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers and reconcile conflicting results .

Q. How can computational models predict this compound’s interactions with biological membranes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate lipid bilayer penetration, focusing on fluorine’s hydrophobic effects .

- Free Energy Calculations : Apply umbrella sampling to quantify partitioning coefficients (log P) between aqueous and lipid phases .

- Validation : Cross-reference predictions with experimental data from fluorescence anisotropy or surface plasmon resonance (SPR) .

Q. What methodologies address discrepancies in environmental persistence data for fluorinated alkanes?

Methodological Answer:

- Half-Life Estimation : Conduct field studies under varied conditions (UV exposure, soil type) and compare degradation rates with lab-scale microcosms .

- Tropospheric Reactivity : Use smog chamber experiments to measure reaction rates with hydroxyl radicals, a key pathway for atmospheric breakdown .

- Sensitivity Analysis : Identify critical parameters (e.g., temperature, humidity) using Monte Carlo simulations to quantify uncertainty .

Methodological Guidance for Contradictory Data

Q. How should researchers prioritize conflicting results in fluorocarbon toxicity studies?

- Weight-of-Evidence Approach : Rank studies by design rigor (e.g., randomized controlled trials > observational studies) and consistency across endpoints (e.g., hepatic vs. neurological effects) .

- Dose-Response Alignment : Normalize data to body-weight-adjusted doses and exclude studies with non-linear or threshold-free responses .

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.